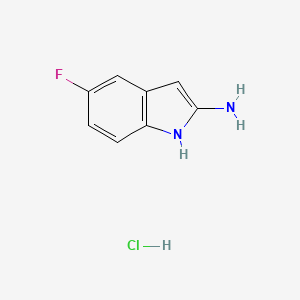

2-Amino-5-fluoroindole hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H8ClFN2 |

|---|---|

Molecular Weight |

186.61 g/mol |

IUPAC Name |

5-fluoro-1H-indol-2-amine;hydrochloride |

InChI |

InChI=1S/C8H7FN2.ClH/c9-6-1-2-7-5(3-6)4-8(10)11-7;/h1-4,11H,10H2;1H |

InChI Key |

SHIUNANCFZILNW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(N2)N.Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies

Functional Group Transformations

The indole (B1671886) nucleus is susceptible to oxidation, a reaction that can be modulated to yield various products. The electron-rich nature of the bicyclic system, enhanced by the 2-amino group, makes it prone to attack by oxidizing agents.

Oxidative Polymerization: Similar to other substituted indoles, 2-Amino-5-fluoroindole can undergo electrochemical oxidation. For instance, 5-fluoroindole (B109304) can be polymerized electrochemically due to its relatively low oxidative potential (1.05 V vs. SCE). ossila.com This process involves the formation of radical cations that couple to form polyindoles, which are of interest for their conductive and fluorescent properties. ossila.com

Formation of Oxindoles: Controlled oxidation can target the C2 and C3 positions of the indole ring. The oxidation of indoles can lead to the formation of 2-oxindole or 3-oxindole derivatives. For example, the related compound 5-fluoroisatin (B27256) can be synthesized from 4-fluoroaniline (B128567), which involves a cyclization and oxidation process, and can then be converted to 5-fluoro-2-oxindole. chemicalbook.comguidechem.com

Oxidation of the Amino Group: The 2-amino group is also a potential site for oxidation. Flavoprotein oxidases, for instance, are known to oxidize amino acids and primary amines, typically involving the conversion of a C-N single bond to a C=N double bond (imine), which can then be hydrolyzed. nih.gov

Table 1: Potential Oxidation Reactions

| Reaction Type | Reagent/Condition | Potential Product(s) |

|---|---|---|

| Electrochemical Oxidation | Electrical Potential | Poly(2-amino-5-fluoroindole) |

| Chemical Oxidation | e.g., m-CPBA, H₂O₂ | 2-Amino-5-fluoro-3-oxindole |

| Amine Oxidation | e.g., Flavoenzymes | 5-Fluoro-1H-indol-2-imine |

Reduction reactions can target either the indole nucleus itself or appended functional groups.

Reduction of the Indole Ring: The pyrrole (B145914) moiety of the indole ring can be selectively reduced to yield an indoline. Catalytic hydrogenation (e.g., using H₂/Pd/C) is a common method for this transformation. This would convert 2-Amino-5-fluoroindole into 2-Amino-5-fluoroindoline, a saturated heterocyclic system with different chemical properties, particularly the loss of aromaticity in the five-membered ring.

Reduction of Other Functional Groups: In derivatives of 2-Amino-5-fluoroindole, other functional groups can be selectively reduced. For example, a nitrovinyl group attached to a 6-fluoroindole (B127801) has been successfully reduced to an aminoethyl group using the powerful reducing agent lithium aluminum hydride (LiAlH₄). nih.gov Similarly, the synthesis of 5-fluoroindole can be achieved through the reductive cyclization of 5-fluoro-2-nitrotoluene (B1295086), highlighting the utility of reduction in forming the indole core itself. diva-portal.org The Wolff-Kishner reduction, using hydrazine (B178648) hydrate (B1144303), is effective in reducing the keto group of 5-fluoroisatin to a methylene (B1212753) group, forming 5-fluoro-2-oxindole. chemicalbook.com

The name "2-Amino-5-fluoroindole" indicates the presence of a primary amino group at the C2 position, not an aminoethyl group. This amino group is a key site for nucleophilic reactions, where it attacks electrophilic species to form a variety of derivatives. Its reactivity is analogous to that of other nucleophilic amines in aromatic systems. youtube.com The lone pair of electrons on the nitrogen atom readily participates in reactions with a wide range of electrophiles, a property that is fundamental to the formation of N-acylated and N-alkylated derivatives discussed below. This nucleophilicity is central to its utility as a building block in medicinal chemistry.

The indole ring is highly activated towards electrophilic aromatic substitution (EAS), a reaction orders of magnitude faster than in benzene (B151609). nih.gov The preferred site of attack is the C3 position due to the ability of the pyrrole nitrogen to stabilize the resulting cationic intermediate (arenium ion). The substitution pattern for 2-Amino-5-fluoroindole is determined by the combined directing effects of the C2-amino and C5-fluoro groups.

Directing Effects:

C2-Amino Group: As a powerful electron-donating group, the amino group is strongly activating and ortho-, para-directing. Relative to its position at C2, the "ortho" position is C3 and the "para" position is C7.

Predicted Reactivity: The confluence of these effects overwhelmingly favors substitution at the C3 position . The C2-amino group strongly activates this position, and it is the inherently most reactive site of the indole nucleus. nih.gov Secondary sites for substitution would likely be C4 and C6, which are activated by the C5-fluoro group via resonance. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile (Reagent) | Major Product (Predicted) | Minor Product(s) (Predicted) |

|---|---|---|---|

| Nitration | NO₂⁺ (HNO₃/H₂SO₄) | 3-Nitro-2-amino-5-fluoroindole | 4-Nitro- and 6-Nitro- isomers |

| Bromination | Br⁺ (Br₂/FeBr₃) | 3-Bromo-2-amino-5-fluoroindole | 4-Bromo- and 6-Bromo- isomers |

| Acylation | RCO⁺ (RCOCl/AlCl₃) | 3-Acyl-2-amino-5-fluoroindole | 4-Acyl- and 6-Acyl- isomers |

Formation of Advanced Derivatives

2-Amino-5-fluoroindole possesses two distinct nitrogen atoms available for alkylation and acylation: the indole nitrogen (N1) and the exocyclic amino nitrogen. The relative reactivity of these sites can be controlled by the reaction conditions.

N-Alkylation: The exocyclic amino group is generally more nucleophilic than the N1-indole nitrogen and will typically react first under neutral or mildly basic conditions. However, the indole N-H is more acidic and can be deprotonated with a strong base (e.g., NaH), making the N1-anion a potent nucleophile for subsequent alkylation. Iron-catalyzed N-alkylation of indolines with alcohols, followed by oxidation, provides a modern strategy for synthesizing N-alkylated indoles. nih.gov This two-step, one-pot procedure could be adapted for 2-Amino-5-fluoroindole, first by reducing it to the indoline, followed by N-alkylation and re-aromatization. The synthesis of N-alkylated 5-fluorotryptamines has been reported, demonstrating the feasibility of such modifications on a closely related scaffold. rsc.org

N-Acylation: Similar to alkylation, acylation with agents like acid chlorides or anhydrides will preferentially occur at the more nucleophilic 2-amino group. This reaction is often used as a protective strategy for the amino group before performing other transformations on the indole ring. Acylation of the N1 position typically requires deprotonation with a strong base.

Reactions at the C2 and C3 Positions of the Indole Ring

The indole ring system is characterized by a high electron density, particularly at the C3 position, making it susceptible to electrophilic attack. The presence of the electron-donating amino group at the C2 position further enhances the nucleophilicity of the C3 position in 2-aminoindoles. This heightened reactivity allows for a range of substitution reactions at this site.

One of the key reactions involving the C2 amino group and the adjacent C3 position is the aza-alkylation reaction. This transformation allows for the introduction of aminomethyl groups at the C3 position. The reaction typically involves the condensation of an aldehyde and an amine to form a reactive iminium species, which then undergoes nucleophilic attack by the C3 position of the indole. This process can be catalyzed by various acids or metal catalysts.

Cyclization Reactions Leading to Fused Heterocycles

The bifunctional nature of 2-amino-5-fluoroindole, possessing both a nucleophilic amino group and a reactive C3 position, makes it an ideal precursor for the synthesis of fused heterocyclic systems. These reactions often proceed through a cyclocondensation pathway, where the 2-amino group and the C3 position react with a suitable dielectrophilic partner to construct a new ring fused to the indole core.

A prominent example of such a cyclization is the synthesis of pyrimido[1,2-a]indoles. This can be achieved through the reaction of 2-amino-5-fluoroindole with β-dicarbonyl compounds. For instance, the reaction with diethyl malonate derivatives, such as diethyl ethoxymethylenemalonate, is a key step in the Gould-Jacobs reaction, which can be adapted for the synthesis of quinoline-like fused systems. wikipedia.orgablelab.euresearchgate.netdrugfuture.com This reaction sequence typically involves an initial substitution at the amino group, followed by a thermally or acid-catalyzed intramolecular cyclization onto the C3 position of the indole ring. The resulting products are fluorinated analogues of pyrimido[1,2-a]indolones, which are of significant interest in medicinal chemistry.

Another important class of fused heterocycles accessible from 2-aminoindoles are the wikipedia.orgablelab.euresearchgate.nettriazino[4,3-a]indoles. The synthesis of these compounds can be accomplished by reacting 2-aminoindoles with appropriate precursors that provide the three-carbon, three-nitrogen backbone of the triazine ring. While specific examples with 2-amino-5-fluoroindole are not extensively documented, the general strategy involves the reaction with reagents that can form a hydrazine-like intermediate, which then undergoes cyclization.

The following table summarizes representative cyclization reactions of 2-aminoindoles leading to fused heterocyclic systems. While specific data for the 5-fluoro derivative is limited in publicly available literature, the reactions are analogous.

| Starting Material | Reagent | Product | Reaction Type |

| 2-Aminoindole | Diethyl ethoxymethylenemalonate | Pyrimido[1,2-a]indolone derivative | Gould-Jacobs Reaction |

| 2-Aminoindole | β-Ketoester | Substituted Pyrimido[1,2-a]indole | Cyclocondensation |

| 2-Diazo-3-ethoxycarbonylindole | Methylene active compounds | wikipedia.orgablelab.euresearchgate.netTriazino[4,3-a]indole derivative | Cyclocondensation |

Mechanistic Investigations of Chemical Reactions

The mechanism of the Gould-Jacobs reaction, as it applies to the synthesis of quinolines from anilines, provides a foundational understanding for its application to 2-aminoindoles. The reaction commences with a nucleophilic attack by the amino group of the 2-aminoindole on the electrophilic carbon of the diethyl ethoxymethylenemalonate, leading to the displacement of the ethoxy group and the formation of an enamine intermediate. wikipedia.org

The subsequent and crucial step is the intramolecular cyclization. This is typically a thermally induced 6-electron electrocyclization. The enamine attacks the C3 position of the indole ring, which is rendered sufficiently nucleophilic by the indole's inherent aromatic character and the electron-donating effect of the C2-amino group. This cyclization step leads to the formation of a transient, non-aromatic intermediate.

Spectroscopic and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, and for 2-Amino-5-fluoroindole hydrochloride, it provides invaluable information regarding the connectivity and chemical environment of each atom.

Proton (¹H) NMR for Structural Assignment

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons of the indole (B1671886) ring, the amino group protons, and the proton on the indole nitrogen. The protons on the benzene (B151609) portion of the indole ring (H4, H6, and H7) would exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The presence of the electron-withdrawing fluorine atom at the C5 position is expected to influence the chemical shifts of the neighboring protons, particularly H4 and H6. The proton at the C3 position would likely appear as a singlet or a narrow triplet depending on the coupling with the amino protons. The amino group (-NH2) and the indole N-H proton are expected to show broad signals, and their chemical shifts can be sensitive to the solvent, concentration, and temperature. The hydrochloride salt formation would lead to the protonation of the amino group, forming an ammonium (B1175870) salt (-NH3+), which would significantly impact the chemical shift and appearance of these proton signals.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Amino-5-fluoroindole

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H3 | 6.2-6.5 | s or t |

| H4 | 7.0-7.3 | dd |

| H6 | 6.8-7.1 | ddd |

| H7 | 7.2-7.5 | d |

| NH (indole) | 8.0-8.5 | br s |

Note: These are predicted values for the free base and will be shifted upon salt formation. Actual experimental values are required for definitive assignment.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides a detailed view of the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The carbon atom directly bonded to the fluorine atom (C5) is expected to show a large coupling constant (¹JCF), resulting in a doublet. The chemical shifts of the other aromatic carbons will also be influenced by the fluorine substituent. The C2 carbon, bonded to the amino group, will be significantly affected by the protonation state of the nitrogen.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Amino-5-fluoroindole

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 145-150 |

| C3 | 100-105 |

| C3a | 125-130 |

| C4 | 110-115 (d, JCF) |

| C5 | 155-160 (d, ¹JCF) |

| C6 | 110-115 (d, JCF) |

| C7 | 120-125 |

Note: These are predicted values for the free base and will be shifted upon salt formation. Experimental data is necessary for accurate assignment.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C5 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal will be split into a multiplet due to coupling with the neighboring aromatic protons (H4 and H6). The magnitude of these coupling constants can provide valuable structural information.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons, helping to trace the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on their attached protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining insights into its structure through fragmentation analysis. For this compound, the mass spectrum would be expected to show a molecular ion peak (M+) corresponding to the free base, 2-Amino-5-fluoroindole. The presence of the hydrochloride would likely not be observed directly in the mass spectrum under typical ionization conditions. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition.

The fragmentation pattern would likely involve the loss of small molecules such as HCN from the pyrrole (B145914) ring or the loss of the amino group. The presence of the fluorine atom would also influence the fragmentation pathways, and characteristic fluorine-containing fragments would be expected.

Table 3: Predicted Mass Spectrometry Data for 2-Amino-5-fluoroindole

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 151.0666 | Protonated molecular ion of the free base |

Note: These are predicted values. Experimental fragmentation data is required for a detailed analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bonds of the indole and the ammonium group, the C-N bond, the C-F bond, and the aromatic C-H and C=C bonds. The formation of the hydrochloride salt would cause a significant broadening and shift in the N-H stretching vibrations of the amino group, which would appear in the region of 2500-3000 cm⁻¹ as a broad ammonium stretch.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

|---|---|---|

| N-H (indole) | 3300-3500 | Stretching vibration |

| N-H (ammonium) | 2500-3000 | Broad stretching vibration |

| C-H (aromatic) | 3000-3100 | Stretching vibration |

| C=C (aromatic) | 1450-1600 | Stretching vibrations |

| C-N | 1250-1350 | Stretching vibration |

Note: These are predicted ranges. Experimental data is necessary for precise peak identification.

X-ray Crystallography for Solid-State Structure Determination

The analysis of a suitable crystal involves mounting it on a diffractometer and bombarding it with a monochromatic X-ray beam. mdpi.com The resulting diffraction pattern is used to calculate an electron density map, from which the molecular structure is solved. Key data obtained from such an analysis are the crystal system, space group, and unit cell dimensions. For related heterocyclic compounds, crystal systems such as monoclinic and triclinic are common. mdpi.comnih.gov

A crucial aspect of the crystal structure of this compound would be the intricate network of intermolecular interactions. As a hydrochloride salt, the protonated amino group and the pyridinic-like nitrogen of the indole ring are expected to act as hydrogen-bond donors, with the chloride ion acting as a hydrogen-bond acceptor. clarku.eduresearchgate.net These hydrogen bonds, along with potential π–π stacking interactions between the indole rings, would be the dominant forces governing the crystal packing. mdpi.com The fluorine atom at the C5 position could also participate in weaker C–H···F interactions, further stabilizing the solid-state architecture.

Table 1: Representative Crystallographic Data for a Heterocyclic Compound Note: This table presents example data for a related heterocyclic compound, as specific crystallographic data for this compound is not publicly available. The data illustrates typical parameters obtained from an X-ray crystallography study.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.2351 |

| b (Å) | 26.0156 |

| c (Å) | 12.4864 |

| β (°) | 93.243 |

| Volume (ų) | 2021.5 |

| Z (molecules/unit cell) | 4 |

| Data Source | mdpi.com |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from starting materials, by-products, or degradants.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses, offering high efficiency and the ability to separate compounds with very similar structures. thermofisher.com

In a typical RP-HPLC setup for this compound, a C18 or C8 bonded silica (B1680970) column would serve as the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a mixture. pensoft.net

Detection is commonly achieved using a UV-Vis detector, as the indole ring of the compound is a strong chromophore. The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The method's validation would include assessing linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure it is suitable for its intended purpose. pensoft.netnih.gov

Table 2: Typical HPLC Parameters for Analysis of Aromatic Amines Note: This table outlines a general method applicable for the analysis of amino-aromatic compounds like this compound, based on standard HPLC practices.

| Parameter | Description |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for monitoring reaction progress, identifying compounds, and assessing purity. nih.gov It is a valuable tool in the analysis of amino-containing compounds. researchgate.net

For this compound, the stationary phase would typically be a TLC plate coated with silica gel or cellulose. butterworth-labs.co.uk A small spot of the dissolved sample is applied to the baseline of the plate. libretexts.org The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase, such as a mixture of n-butanol, acetic acid, and water. gavinpublishers.com Capillary action draws the solvent up the plate, and the components of the sample mixture separate based on their differential partitioning between the stationary and mobile phases. youtube.com

After the solvent front has moved a sufficient distance, the plate is removed and dried. Because the compound contains a primary amine, visualization can be achieved by spraying the plate with a ninhydrin (B49086) solution and gently heating it. butterworth-labs.co.uk This reaction produces a distinctively colored spot (typically purple or blue), revealing the position of the compound. butterworth-labs.co.uk The purity can be qualitatively assessed by the presence of a single spot, while the retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes. gavinpublishers.com

Table 3: Representative TLC System for Amino Acid Separation Note: This table describes a standard TLC system for the separation of amino-containing compounds, which would be suitable for analyzing this compound.

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 TLC Plate |

| Mobile Phase | n-Butanol : Glacial Acetic Acid : Water (4:1:1 v/v/v) |

| Application | 1 µL of sample solution in methanol |

| Development | Ascending, in a saturated chamber |

| Visualization | Spray with 0.2% Ninhydrin solution, followed by heating |

| Expected Rf | ~0.6-0.7 (estimated) |

| Data Source | researchgate.netgavinpublishers.com |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the intrinsic properties of a molecule, governed by its electronic framework. These methods are pivotal in understanding the behavior of 2-Amino-5-fluoroindole hydrochloride at a subatomic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate the distribution of electron density and predict sites of reactivity. The presence of a fluorine atom, an amino group, and the indole (B1671886) nucleus creates a unique electronic environment.

DFT studies on similar indole derivatives have demonstrated that the method is highly effective in predicting geometries and electronic properties. nih.gov For instance, DFT calculations at the B3LYP/6-31G* level of theory are commonly employed to optimize the molecular geometry to its lowest energy state. tandfonline.com This optimization is crucial for subsequent analyses.

The calculated electronic properties from DFT can predict how the molecule will interact with other species. For example, the electrostatic potential map can highlight electron-rich and electron-deficient regions, indicating likely sites for electrophilic and nucleophilic attack. In this compound, the nitrogen of the amino group and the indole ring are expected to be electron-rich, while the fluorine atom will create a region of lower electron density due to its high electronegativity. DFT can also be used to calculate vibrational frequencies, which can be compared with experimental data from infrared spectroscopy to validate the computed structure. nih.gov

A general trend observed in fluorinated compounds is the alteration of the electronic properties of the aromatic system, which can influence the molecule's stability and reactivity. emerginginvestigators.org

Molecular Orbital Analysis (HOMO/LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. wikipedia.orgossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. emerginginvestigators.orgwikipedia.org

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org In the context of drug design, the HOMO-LUMO gap can provide insights into how a molecule might interact with a biological target. For nitrogen-based drugs, a HOMO-LUMO gap typically in the range of 3.5-4.5 eV is often associated with appropriate stability and reactivity. emerginginvestigators.org

Table 1: Hypothetical Frontier Orbital Energies for 2-Amino-5-fluoroindole

| Molecular Orbital | Energy (eV) |

| HOMO | -5.5 |

| LUMO | -1.0 |

| HOMO-LUMO Gap | 4.5 |

Note: These are hypothetical values based on typical ranges for similar organic molecules and are for illustrative purposes. Actual values would require specific DFT calculations.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic perspective on the behavior of this compound, from its preferred three-dimensional shape to its interactions with biological macromolecules.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, identifying the most stable conformer(s) is essential, as the conformation often dictates its biological activity.

Computational methods, such as molecular mechanics or quantum chemical calculations, can be used to explore the potential energy surface of the molecule and identify low-energy conformers. tandfonline.com For the hydrochloride salt, the protonation of the amino group will significantly influence its conformational preferences and intermolecular interactions. The analysis would reveal the most probable three-dimensional structure of the molecule in different environments.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. youtube.com This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a drug candidate and its biological target.

In silico docking studies of various indole derivatives have been successfully used to identify potential inhibitors for a range of targets, including enzymes and receptors. farmaceut.orgmdpi.com For this compound, docking studies would involve placing the molecule into the binding site of a specific protein of interest. The process generates various binding poses and scores them based on a scoring function that estimates the binding free energy.

The results of a docking simulation would provide a binding energy value (e.g., in kcal/mol) and a visual representation of the interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the amino group and the indole nitrogen can act as hydrogen bond donors, while the fluorine atom can participate in halogen bonding or other electrostatic interactions. Such studies have been performed on similar substituted indole derivatives to predict their binding to targets like the Toll-like receptor 4/MD-2 complex. nih.gov

Structure-Activity Relationship (SAR) Studies via In Silico Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In silico SAR, often through Quantitative Structure-Activity Relationship (QSAR) models, uses computational methods to correlate variations in molecular descriptors with changes in activity. tandfonline.com

For a series of indole derivatives, QSAR models can be developed to predict the biological activity of new compounds, including this compound. These models are built using a training set of molecules with known activities and are validated using a test set. tandfonline.com The descriptors used in these models can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

A 2D-QSAR or 3D-QSAR study on a library of compounds including this compound could reveal the key structural features required for a particular biological effect. For instance, such studies on substituted indoles have been used to develop models for predicting anti-influenza activity. tandfonline.com These in silico SAR studies can guide the design of more potent and selective analogues.

Role As a Synthetic Intermediate and Building Block

Precursor to Complex Indole-Containing Architectures

The 2-aminoindole scaffold is a cornerstone for building a variety of complex, polycyclic, and substituted indole (B1671886) derivatives. The amino group at the C2 position is a versatile handle for a range of chemical transformations, including diazotization, condensation, and acylation reactions. These reactions allow for the annulation of new rings and the introduction of diverse functional groups.

For instance, the 2-amino group can be condensed with dicarbonyl compounds or their equivalents to forge new heterocyclic rings fused to the indole core. This strategy is a powerful method for creating novel polycyclic aromatic systems. The general reactivity of the indole nucleus, particularly its susceptibility to electrophilic substitution at the C3 position, provides another avenue for structural elaboration. This allows for the introduction of various substituents that can be further manipulated to build complex molecular frameworks. The synthesis of fused thienopyridines and other complex heterocycles often involves ring closure reactions that could be adapted to indole precursors. diva-portal.org

The table below illustrates potential synthetic transformations for elaborating the 2-amino-5-fluoroindole scaffold.

| Reaction Type | Reagent Class | Potential Product Architecture |

| Condensation | α,β-Unsaturated Ketones | Fused Pyridine Rings (e.g., Indolo[2,3-b]pyridines) |

| Acylation/Cyclization | Dicarbonyl Compounds | Fused Pyrazine or Diazepine Rings |

| Pictet-Spengler | Aldehydes/Ketones | Fused β-carboline-like structures |

| Buchwald-Hartwig | Aryl Halides | C2-Arylated Indoles |

| Suzuki Coupling | Arylboronic Acids | C3-Arylated Indoles (after C3-halogenation) |

This table represents synthetically plausible transformations based on established indole chemistry.

Synthesis of Heterocyclic Systems Incorporating the Fluorine Atom

The fluorine atom at the C5 position is a key feature of this building block, and its incorporation into larger heterocyclic systems is a primary goal in many synthetic campaigns. Fluorine's high electronegativity and small size can drastically alter the electronic properties of a molecule without adding significant steric bulk. nih.gov In medicinal chemistry, a C-F bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can improve binding affinity to target proteins through favorable electrostatic interactions. youtube.com

The synthesis of fluorinated heterocycles is a significant area of research. astate.edu Methodologies used for creating fluorinated pyridines and other heterocycles can often be conceptually applied to indole systems. researchgate.net For example, using 2-amino-5-fluoroindole as the starting point ensures the precise placement of the fluorine atom in the final molecule. Subsequent reactions that build additional rings onto the indole core will carry this fluorine atom into the new, more complex heterocyclic system. This is a more efficient and regioselective strategy than attempting to introduce a fluorine atom at a late stage in the synthesis, which often suffers from harsh conditions and poor selectivity.

Research on related fluorinated scaffolds, such as 5-fluoroindolin-2-one, has demonstrated the importance of this moiety in the development of potent enzyme inhibitors. researchgate.net These studies underscore the value of synthetic routes that begin with a pre-fluorinated building block like 2-amino-5-fluoroindole hydrochloride.

Intermediate in the Formation of Advanced Organic Compounds

This compound is a key intermediate in the synthesis of advanced organic compounds, most notably inhibitors of protein kinases. Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases such as cancer. nih.gov The indole scaffold itself is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to a variety of biological targets.

The 5-fluoroindolin-2-one core, which is structurally related to 5-fluoroindole (B109304), is a well-established pharmacophore found in several multi-target tyrosine kinase inhibitors. researchgate.net For example, Sunitinib, a marketed anti-cancer drug, features an indolin-2-one core. The design and synthesis of novel kinase inhibitors often rely on building blocks that can mimic the hinge-binding interactions of ATP in the kinase active site. The 2-aminoindole structure is well-suited for this, with the indole N-H and the C2-amino group acting as hydrogen bond donors and acceptors.

The development of fragment libraries for screening against kinases has highlighted the utility of simple, functionalized heterocycles. nih.gov this compound represents a more advanced fragment, already containing key features known to be favorable for kinase inhibition. Synthetic chemists can utilize this intermediate to build out from the C2-amino group or the C3 position to target specific regions of the kinase active site, thereby creating potent and selective inhibitors. The synthesis of various 2-aminopyrimidine (B69317) and 2-aminopyridine (B139424) analogues has proven to be a successful strategy for developing inhibitors of kinases like VEGFR-2 and CDK1, further validating the general approach of using amino-heterocycles as core building blocks. nih.gov

Biological Activity: Mechanistic and in Vitro Investigations

Enzyme Inhibition Studies (In Vitro)

In vitro studies have begun to elucidate the enzymatic inhibitory profile of 2-Amino-5-fluoroindole and its derivatives. These investigations are crucial for understanding the compound's potential biological effects at a molecular level.

While direct studies on 2-Amino-5-fluoroindole hydrochloride are limited, research into related indole (B1671886) compounds suggests a potential for Myeloperoxidase (MPO) inhibition. MPO is an enzyme present in neutrophils that plays a role in the inflammatory response. The inhibition of MPO is a target for anti-inflammatory drug development. Although specific mechanistic data for this compound is not available, the broader class of indole derivatives has been investigated for MPO inhibitory activity.

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, and survival. youtube.com Its dysregulation is implicated in various diseases. nih.gov Currently, there is no direct scientific evidence from the reviewed sources to suggest that this compound modulates the PI3K/Akt signaling pathway. Further research is required to determine if any such interaction exists.

There is evidence to suggest that fluorinated indole derivatives can act as inhibitors of tryptophan synthase. Tryptophan synthase is an essential enzyme in bacteria and plants responsible for the final step in the biosynthesis of tryptophan. nih.gov Studies on Arabidopsis thaliana have identified 5-fluoroindole (B109304) as an inhibitor of the tryptophan synthase beta subunit. nih.gov This inhibition leads to a tryptophan deficiency in the organism. nih.gov

Given that 2-Amino-5-fluoroindole is a derivative of 5-fluoroindole, it is plausible that it may also exhibit inhibitory activity against tryptophan synthase. The mechanism of inhibition by 5-fluoroindole in Arabidopsis thaliana involves resistance mutations in the TSB1 gene, which encodes the tryptophan synthase beta subunit. nih.gov

Table 1: Tryptophan Synthase Inhibition by a Related Compound

| Compound | Organism | Enzyme Target | Effect | Reference |

|---|

Note: This data is for a structurally related compound, not this compound itself.

Receptor Binding and Ligand Interaction Studies (In Vitro)

The interaction of this compound with neurotransmitter receptors is another area of scientific interest, given the prevalence of the indole nucleus in neuroactive compounds.

The serotonin (B10506) system, which includes a variety of receptors such as 5-HT1A and 5-HT2A, is a key modulator of mood, cognition, and behavior in the central nervous system. nih.gov The indole structure is a common feature in many serotonin receptor ligands. However, based on the available scientific literature, there is no specific data on the binding affinity or ligand properties of this compound at 5-HT1A or 5-HT2A receptors.

Without confirmed binding to specific receptors, the molecular mechanism of action for this compound at any target receptor remains uncharacterized. Understanding the mechanism would require initial binding assays to identify receptor interactions, followed by functional studies to determine whether the compound acts as an agonist, antagonist, or modulator. Such studies have not been reported in the reviewed literature for this specific compound.

Antimicrobial Activity at a Cellular Level (In Vitro)

In vitro investigations have primarily centered on the antibacterial effects of this compound, with a notable focus on its efficacy against the pathogen responsible for tuberculosis.

Staphylococcus aureus and Escherichia coli

In the reviewed scientific literature, specific data on the direct inhibitory activity (such as MIC values) of this compound against Staphylococcus aureus and Escherichia coli were not found. While some studies have explored the effects of other halogenated indole derivatives against these bacteria, or the metabolic processing of 5-fluoroindole by E. coli, dedicated in vitro antimicrobial susceptibility tests for the hydrochloride compound against these specific pathogens are not detailed. nih.govresearchgate.netpeerj.com

Based on a review of available scientific studies, there is no specific information detailing the in vitro antifungal activity of this compound against fungal pathogens. Research on the antifungal properties of related fluorinated compounds has typically focused on different chemical classes, such as 5-fluorocytosine (B48100) or 5-fluorouridine. mdpi.complos.orgnih.govnih.gov

Anticancer Activity (Cell Line Studies)

The direct anticancer activity of this compound has not been extensively characterized in the reviewed literature. However, research into closely related indole derivatives provides some insight into the potential of this chemical class.

Studies have shown that 5-fluoroindole can be used as a reactant to prepare potential anticancer immunomodulators, such as tryptophan dioxygenase inhibitors. sigmaaldrich.com Furthermore, a related compound, 5-fluoroindole-3-acetic acid, has demonstrated potent cytotoxic activity against various human and rodent tumor cell lines, including V79 hamster fibroblasts, human MCF7 breast cancer cells, HT29 colon tumor cells, and the T24 bladder carcinoma cell line, when activated by the enzyme horseradish peroxidase. nih.gov This suggests that the 5-fluoroindole scaffold has potential as a prodrug for targeted cancer therapy, although these findings are not specific to the this compound salt itself. nih.gov

Specific mechanistic studies detailing how this compound induces apoptosis in cancer cells were not identified in the reviewed scientific literature. While apoptosis is a common mechanism for many anticancer agents, including other fluorinated compounds like 5-fluorouracil, the specific pathways modulated by this compound remain to be elucidated. nih.govnih.gov

There is a lack of specific research findings in the reviewed literature concerning the inhibitory effects of this compound on the proliferation, migration, and invasion of cancer cells.

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies

While classical methods for indole (B1671886) synthesis, such as the Fischer indole synthesis, are well-established, future research will likely focus on developing more efficient, sustainable, and versatile methods for preparing 2-amino-5-fluoroindole hydrochloride. numberanalytics.com Modern synthetic chemistry is moving towards greener and more atom-economical processes.

Key areas for development include:

One-Pot and Tandem Reactions: Designing multi-step sequences that occur in a single reaction vessel can significantly improve efficiency. For instance, a one-pot, two-step method has been developed for 2-amino-indole-3-carboxamides starting from 2-halonitrobenzenes, involving an SNAr reaction followed by a reductive cyclization. acs.org Future work could adapt this for fluorinated analogues. Similarly, efficient one-pot syntheses of 2-aminoindoles using sequential gold(I)-catalyzed hydroamination and copper(II)-mediated oxidative cyclization have been reported, offering a robust and practical approach. rsc.orgrsc.org

Advanced Catalysis: The use of transition metal catalysts, including palladium, copper, and gold, has revolutionized indole synthesis. rsc.orgresearchgate.net Future research could explore novel catalyst systems, such as iridium or rhodium, to achieve unique reactivity or selectivity. researchgate.netorganic-chemistry.org The development of heterogeneous catalysts could also simplify product purification and catalyst recycling, aligning with green chemistry principles. numberanalytics.com

Microwave-Assisted Synthesis: Microwave irradiation offers a green alternative to conventional heating, often leading to dramatically reduced reaction times and improved yields. tandfonline.com The application of microwave-assisted organic synthesis (MAOS) to the synthesis of fluorinated indole derivatives is a promising avenue for rapid library generation and process optimization. tandfonline.com

| Methodology | Key Features | Potential Advantages for 2-Amino-5-fluoroindole Synthesis | Relevant Findings |

| One-Pot Synthesis | Multiple reaction steps in a single vessel without isolating intermediates. | Increased efficiency, reduced waste, and simplified procedures. acs.orgrsc.org | Efficient syntheses of 2-aminoindoles have been achieved using sequential Au(I)/Cu(II) catalysis. rsc.orgrsc.org |

| Metal Catalysis | Use of transition metals (e.g., Pd, Cu, Au, Ir) to facilitate bond formation. | High functional group tolerance, mild reaction conditions, and access to diverse derivatives. researchgate.netorganic-chemistry.org | Gold- and copper-catalyzed methods are effective for creating the 2-aminoindole scaffold from simple anilines and ynamides. rsc.orgresearchgate.net |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions rapidly and efficiently. | Reduced reaction times, higher yields, and environmentally friendly conditions. tandfonline.com | Novel fluorinated indole derivatives have been successfully synthesized using microwave irradiation. tandfonline.com |

Exploration of New Chemical Reactivity Pathways

The inherent reactivity of the 2-amino-5-fluoroindole scaffold is ripe for further exploration. The interplay between the electron-donating amino group and the electron-withdrawing fluorine atom can be harnessed to direct novel chemical transformations.

Future research should investigate:

Site-Selective Functionalization: The indole ring is highly nucleophilic, with the C3 position being the most common site for electrophilic substitution. rsc.org Future studies could explore conditions to achieve selective functionalization at other positions, such as C4, C6, or C7, which is a known synthetic challenge. rsc.org The electronic properties of the fluorine at C5 could be exploited to modulate the reactivity of the benzene (B151609) portion of the indole ring.

Dearomatization Reactions: The dearomatization of indoles is a powerful strategy for constructing complex, three-dimensional scaffolds, such as tetrahydropyrido[1,2-a]indol-6-one derivatives. acs.org Applying dearomatization-rearomatization strategies to 2-amino-5-fluoroindole could provide access to novel polycyclic frameworks. rsc.org

Novel Cycloadditions: 2-Indolylmethanols, which can be generated from indole derivatives, can participate in various Lewis acid-catalyzed (3+2) and (4+3) cycloaddition reactions to form fused ring systems like cyclopenta[b]indoles. researchgate.net Exploring the participation of 2-amino-5-fluoroindole derivatives in such annulation cascades could lead to new classes of polyheterocyclic compounds. researchgate.net

Integration of Advanced Spectroscopic Techniques for Real-time Monitoring

To fully optimize synthetic routes and understand reaction mechanisms, the integration of Process Analytical Technology (PAT) is crucial. polito.it In-situ spectroscopic techniques allow for real-time monitoring of reacting species, providing invaluable data on kinetics, intermediates, and endpoints. youtube.com

Future directions include:

In-situ FTIR and Raman Spectroscopy: Techniques like ReactIR™ allow for the continuous tracking of the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational bands in real-time. youtube.comyoutube.com This would enable precise determination of reaction initiation, completion, and the detection of transient intermediates in the synthesis of this compound, leading to improved process control and safety. youtube.com

Hyphenated Spectroscopic Methods: Combining separation techniques with spectroscopy, such as chromatography-IR, can provide detailed information about complex reaction mixtures. numberanalytics.com This could be invaluable for identifying and characterizing side products and impurities formed during synthesis.

Advanced Data Analysis: The large datasets generated by these techniques necessitate the use of sophisticated data analysis methods like chemometrics and machine learning to extract meaningful patterns and build predictive models for reaction outcomes. numberanalytics.com

Further Computational Studies on Structure-Reactivity Relationships

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical phenomena. youtube.com DFT calculations can provide deep insights into the electronic structure, stability, and reactivity of molecules like this compound.

Prospective computational studies could focus on:

Modeling Reaction Mechanisms: DFT can be used to map the potential energy surfaces of proposed reaction pathways for the synthesis and functionalization of 2-amino-5-fluoroindole. This allows for the validation of mechanistic hypotheses, such as those involving α-imino gold carbene intermediates in gold-catalyzed reactions. rsc.org

Predicting Reactivity and Selectivity: By calculating properties like frontier molecular orbital (FMO) energies and atomic charges, DFT can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. nih.gov This would be particularly useful for predicting the regioselectivity of functionalization on the fluorinated indole ring.

Understanding Fluorine's Influence: The effect of fluorine substitution on molecular properties is complex. acs.org DFT studies can precisely quantify how the 5-fluoro substituent alters the electron distribution, aromaticity, and bond strengths within the indole core, thereby explaining its influence on both chemical reactivity and biological activity. mdpi.com These calculations can also help in understanding the interactions between fluorinated compounds and anions or biological targets. nih.gov

| Computational Approach | Research Goal | Potential Impact |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms and transition states. | Provides a theoretical basis for observed reactivity and guides the optimization of reaction conditions. youtube.com |

| Frontier Molecular Orbital (FMO) Analysis | Predict sites of electrophilic/nucleophilic attack and analyze charge transfer. | Guides the design of new, selective functionalization reactions. nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze bonding characteristics and interatomic interactions. | Offers deep insight into the subtle electronic effects of the fluorine substituent on the indole scaffold. nih.gov |

Expanding the Scope as a Versatile Synthetic Synthon

A synthon is a conceptual building block used in retrosynthetic analysis. 2-Aminoindoles and related aminopyridines are recognized as valuable synthons due to their dual nucleophilic nature, enabling them to react with a variety of electrophiles to construct more complex heterocyclic systems. researchgate.netresearchgate.net

Future research should aim to:

Develop Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product containing parts of all starting materials, are highly efficient. Designing novel MCRs that incorporate this compound as a key building block could rapidly generate libraries of complex and diverse molecules.

Synthesize Fused Heterocyclic Systems: The 2-aminoindole core is an ideal precursor for constructing indole-fused polyheterocycles, such as pyrazinoindoles, indoloindoles, and azepinoindoles. researchgate.net These scaffolds are often found in pharmacologically active natural products.

Access to Privileged Scaffolds: The 2-aminoindole motif itself is considered a "privileged structure" in medicinal chemistry, as it is a recurring feature in a wide range of bioactive compounds. rsc.org Systematically using this compound as a synthon will expand the accessible chemical space of fluorinated privileged scaffolds for drug discovery programs.

Elucidation of Broader Mechanistic Biological Interactions (In Vitro)

The introduction of a fluorine atom can significantly modulate a molecule's biological properties, including metabolic stability, binding affinity, and membrane permeability. acs.org While the parent compound may have certain activities, its true potential lies in understanding its interactions with biological systems to guide the design of more potent and selective derivatives.

Future in vitro studies should include:

Expanded Target Screening: Systematic screening of this compound and its derivatives against a broad panel of biological targets (e.g., kinases, G-protein coupled receptors, ion channels) could uncover novel therapeutic applications. Structure-activity relationship (SAR) studies have shown that substitutions on the indole ring are critical for potency and selectivity against targets like the CB1 receptor or HIV-1 gp41. nih.govnih.gov

Bioisosteric Replacement Studies: Fluorinated indoles can serve as bioisosteres for other chemical groups. acs.org For example, they have been synthesized as analogues of nucleobases to probe the forces stabilizing nucleic acid structures. nih.gov Investigating how the 2-amino-5-fluoroindole moiety can mimic other pharmacophores could be a fruitful area of research.

Mechanistic Probes: Due to their unique properties, fluorinated indoles can be used as probes to investigate enzymatic mechanisms. nih.gov For instance, 3-fluorooxindoles, which can be synthesized from indoles, are useful for studying indole biosynthesis and metabolism. nih.gov In vitro studies could explore how 2-amino-5-fluoroindole interacts with metabolic enzymes like cytochrome P450s to understand its metabolic fate and potential for drug-drug interactions.

Q & A

Q. What are the recommended synthetic routes for 2-amino-5-fluoroindole hydrochloride, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via amine formation and cyclocondensation reactions. For example, 2-amino-5-chloro-2'-fluorobenzophenone can react with ethyl glycinate and 2-diethylaminoethyl chloride hydrochloride under controlled pH and temperature to form the indole backbone . Optimization may involve adjusting stoichiometric ratios, solvent polarity (e.g., ethanol vs. DMF), and reaction time. Purity can be enhanced using recrystallization with HCl-saturated solvents.

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- HPLC : Used for purity assessment (>95% by HPLC is typical for research-grade material) .

- NMR : ¹H/¹³C NMR resolves structural ambiguities (e.g., distinguishing amino and fluoro substituents on the indole ring). Contradictions in spectral data (e.g., unexpected splitting patterns) may arise from tautomerism or residual solvents; deuterated DMSO or CDCl₃ is recommended for clarity .

- Mass spectrometry (MS) : Confirms molecular weight (e.g., C₈H₈FN·HCl, MW 173.62) and detects impurities like unreacted intermediates .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Store in airtight containers at ambient temperatures, protected from light and moisture to prevent hydrolysis of the hydrochloride salt. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) can predict degradation pathways, with HPLC monitoring for byproducts like dehalogenated indoles or free amine formation .

Advanced Research Questions

Q. What strategies are effective for resolving discrepancies in reported physicochemical properties (e.g., solubility, melting point) of this compound?

Discrepancies often stem from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to quantify solvent content. For example, a melting point range of 181–184°C (observed in structurally similar chlorinated indoles) may vary due to crystalline defects .

Q. How can researchers design impurity profiling studies for this compound, and what are common synthetic byproducts?

Impurities include:

- Uncyclized intermediates : Detected via LC-MS at m/z ~388 (C₂₁H₂₃ClFN₃O) .

- Halogenated side products : E.g., 5-fluoro-6-chloroindole derivatives, identified using GC-MS or ¹⁹F NMR . Method development should prioritize orthogonal techniques (HPLC + ion chromatography) to separate polar and non-polar impurities .

Q. What experimental approaches validate the biological activity of this compound in neuropharmacological studies?

- In vitro assays : Screen for GABA receptor binding (linked to hypnotic activity) using radioligand displacement assays .

- Dose-response studies : Optimize concentrations in neuronal cell lines (e.g., SH-SY5Y) while controlling for cytotoxicity via MTT assays .

- Metabolite identification : Use hepatic microsome models to assess metabolic stability and potential bioactive metabolites .

Methodological Guidance for Data Interpretation

Q. How should researchers address conflicting literature data on the compound’s synthetic yield or reaction mechanisms?

Replicate procedures under strictly controlled conditions (e.g., inert atmosphere for moisture-sensitive steps). Compare kinetic data (e.g., Arrhenius plots) to identify temperature-sensitive steps. Contradictions in cyclocondensation efficiency may arise from catalyst purity (e.g., trace metal contaminants in reagents) .

Q. What computational tools support the rational design of derivatives based on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.